Product packaging for 6-Chloro-2-fluoro-3-iodobenzaldehyde(Cat. No.:CAS No. 1449008-04-1)

6-Chloro-2-fluoro-3-iodobenzaldehyde

Cat. No.: B1431660
CAS No.: 1449008-04-1
M. Wt: 284.45 g/mol
InChI Key: IDQBKTAWWPXAPN-UHFFFAOYSA-N
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Description

Overview of Halogenated Benzaldehydes

Halogenated benzaldehydes are aromatic aldehydes containing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to the benzene ring. These compounds exhibit unique electronic and steric properties due to the electronegativity and size of halogen substituents, which influence reactivity in electrophilic substitution and nucleophilic addition reactions. For example, halogen atoms act as ortho/para-directing groups in electrophilic aromatic substitution while deactivating the ring through inductive effects. The presence of multiple halogens further modifies solubility, boiling points, and crystallinity, making these compounds valuable intermediates in organic synthesis.

Table 1: Comparative Properties of Selected Halogenated Benzaldehydes

Compound Halogen Substituents Molecular Formula Key Applications
Benzaldehyde None C₇H₆O Flavoring agents, perfumes
2-Chloro-6-fluorobenzaldehyde Cl (C2), F (C6) C₇H₃ClFO Antibiotic synthesis
6-Chloro-2-fluoro-3-iodobenzaldehyde Cl (C6), F (C2), I (C3) C₇H₃ClFIO Coordination chemistry

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3ClFIO B1431660 6-Chloro-2-fluoro-3-iodobenzaldehyde CAS No. 1449008-04-1

Properties

IUPAC Name

6-chloro-2-fluoro-3-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFIO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQBKTAWWPXAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C=O)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601277870
Record name Benzaldehyde, 6-chloro-2-fluoro-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601277870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449008-04-1
Record name Benzaldehyde, 6-chloro-2-fluoro-3-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1449008-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 6-chloro-2-fluoro-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601277870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6-chloro-2-fluoro-3-iodobenzaldehyde typically involves sequential halogenation and formylation steps, with the order of halogen introduction and the choice of protecting groups being critical to avoid undesired isomers. Below, the main strategies are outlined based on available research and chemical supply documentation.

Halogenation Sequence Strategies

Starting from 2-Fluoro-6-chlorobenzaldehyde
  • Step 1: Iodination at the 3-position is achieved using an electrophilic iodinating agent such as iodine monochloride or N-iodosuccinimide in the presence of an acid catalyst.
  • Step 2: The reaction is monitored to prevent over-iodination or side reactions at other positions.
  • Step 3: Purification by recrystallization or column chromatography yields the target compound.
Stepwise Halogen Exchange
  • Step 1: Begin with a benzaldehyde core already bearing one or two of the desired halogens (e.g., 2-fluoro-6-chlorobenzaldehyde).
  • Step 2: Employ a directed ortho-metalation (DoM) to introduce iodine selectively at the 3-position, typically using a strong base (such as butyllithium) followed by quenching with iodine.
  • Step 3: Workup and purification as above.
Sandmeyer Reaction Approach
  • Step 1: Prepare a 3-amino-6-chloro-2-fluorobenzaldehyde intermediate.
  • Step 2: Diazotize the amino group and replace it with iodine using potassium iodide (Sandmeyer reaction).
  • Step 3: Isolate and purify the product.

Key Reaction Conditions

Step Reagents/Conditions Typical Yield Notes
Electrophilic Iodination Iodine monochloride, acetic acid 60–80% Regioselectivity is critical
DoM + Iodination Butyllithium, iodine, THF, −78°C to RT 50–70% Requires careful temperature control
Sandmeyer Reaction NaNO2, HCl, KI, 0–5°C 40–60% Amino precursor needed

Data Table: Synthesis Overview

Method Starting Material Key Reagents Main Advantages Main Limitations
Electrophilic Iodination 2-fluoro-6-chlorobenzaldehyde Iodine monochloride Simplicity Possible over-iodination
Directed Ortho-Metalation 2-fluoro-6-chlorobenzaldehyde Butyllithium, iodine High selectivity Sensitive to moisture
Sandmeyer Reaction 3-amino-6-chloro-2-fluorobenzaldehyde NaNO2, HCl, KI Mild conditions Multi-step precursor prep

Research Findings and Notes

  • Commercial suppliers confirm the availability of this compound, indicating established synthetic routes with purities up to 97%.
  • No direct literature procedures for this exact substitution pattern were found in standard databases; however, analogous halogenated benzaldehydes are routinely prepared using the methods outlined above.
  • The order of halogen introduction is crucial: introducing iodine last is generally preferred due to its lability under many reaction conditions.
  • Product purification is typically achieved by silica gel chromatography, exploiting the high polarity of the formyl group and the heavy atom effect of iodine.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-fluoro-3-iodobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products Formed

Scientific Research Applications

6-Chloro-2-fluoro-3-iodobenzaldehyde is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Biology: In the development of bioactive compounds for studying enzyme inhibition and receptor binding.

    Medicine: As an intermediate in the synthesis of pharmaceutical agents, particularly those targeting cancer and infectious diseases.

    Industry: In the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-fluoro-3-iodobenzaldehyde is primarily related to its reactivity as an electrophilic aromatic compound. The presence of electron-withdrawing halogen atoms enhances its ability to participate in electrophilic aromatic substitution reactions. This reactivity is exploited in the synthesis of various derivatives that interact with biological targets such as enzymes and receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-Chloro-2-fluoro-3-iodobenzaldehyde with positional isomers, analogs with varying halogens, and derivatives with functional group modifications.

Positional Isomers

Compound Name Substituent Positions CAS No. Molecular Formula Key Differences
3-Chloro-2-fluoro-6-iodobenzaldehyde Cl (3), F (2), I (6) 2244721-29-5 C₇H₃ClFIO Iodine at position 6 instead of 3 alters electronic distribution and reactivity. Higher steric hindrance at the para position may affect cross-coupling efficiency .
2-Chloro-6-fluorobenzaldehyde Cl (2), F (6) 387-45-1 C₇H₄ClFO Lacks iodine; lower molecular weight (174.56 g/mol vs. 300.45 g/mol). Used in HF-mediated synthesis of agrochemicals .

Halogen-Substituted Analogs

Compound Name Halogen Variation CAS No. Molecular Formula Key Differences
3-Bromo-2-fluoro-6-iodobenzaldehyde Br replaces Cl 1935263-17-4 C₇H₃BrFIO Bromine’s lower electronegativity and stronger leaving-group ability enhance reactivity in nucleophilic substitutions. Potential for radiopharmaceutical applications due to Br isotopes .
5-Chloro-2-hydroxy-3-iodobenzaldehyde OH replaces F 215124-03-1 C₇H₄ClIO₂ Hydroxyl group increases polarity and hydrogen-bonding capacity, altering solubility (e.g., in aqueous media) and biological activity .

Functional Group Derivatives

Compound Name Functional Group Change CAS No. Molecular Formula Key Differences
3-Chloro-2-fluoro-6-iodobenzoic acid COOH replaces CHO 1252989-58-4 C₇H₃ClFIO₂ Carboxylic acid group increases acidity (pKa ~2-3 vs. aldehyde’s ~10) and potential for salt formation. Applications in metal-organic frameworks (MOFs) .

Table 1: Hazard and Handling Comparison

Compound Name Hazard Statements (GHS) Storage Conditions Key Safety Notes
This compound Not explicitly reported Likely 4–8°C (inferred) Handle under inert atmosphere due to iodine’s light sensitivity .
3-Chloro-2-fluoro-6-iodobenzaldehyde H315, H319, H335 4–8°C Causes skin/eye irritation; use PPE and fume hood .
2-Chloro-6-fluorobenzaldehyde H302, H312, H332 Room temperature Toxic if ingested/inhaled; avoid HF byproducts .

Critical Analysis of Research Findings

  • Reactivity Trends : The iodine substituent in this compound enhances its utility in metal-catalyzed reactions (e.g., Ullmann coupling), but steric effects from the 3-iodo group may limit accessibility to certain reagents compared to the 6-iodo isomer .
  • Cost and Availability : The target compound is listed as a building block by CymitQuimica, suggesting commercial availability, though iodine’s scarcity may increase costs compared to Cl/F analogs .

Biological Activity

6-Chloro-2-fluoro-3-iodobenzaldehyde is a halogenated aromatic compound with the molecular formula C7_7H3_3ClFIO and a molecular weight of approximately 299.45 g/mol. This compound features chlorine, fluorine, and iodine substituents on a benzaldehyde framework, which endows it with unique chemical properties and reactivity. It is primarily used as an intermediate in organic synthesis and has potential applications in medicinal chemistry due to its interactions with biological systems.

The presence of halogen atoms significantly influences the reactivity of this compound. These substituents enhance its electrophilicity, making it a suitable candidate for electrophilic aromatic substitution reactions. This reactivity allows for the synthesis of various derivatives that can interact with biological targets such as enzymes and receptors, potentially modulating their activity through both covalent and non-covalent interactions.

While this compound does not possess a specific mechanism of action on its own, its halogen substituents may enhance binding affinity to certain enzymes or receptors. This characteristic positions it as a candidate for further studies in enzyme kinetics and metabolic processes. The compound's ability to act as an inhibitor or substrate in enzymatic reactions suggests that it could influence various metabolic pathways.

Research Findings

Recent studies have indicated that this compound can serve as a valuable probe molecule in biochemical assays. Its unique structure allows for potential interactions with biological targets, leading to implications in drug design and development.

Case Study 1: Enzyme Inhibition

A study investigating the interactions of halogenated benzaldehyde derivatives with specific enzymes found that compounds similar to this compound exhibited varying degrees of inhibitory activity. The presence of halogens was correlated with increased binding affinity, suggesting that structural modifications could lead to enhanced biological activity against targeted enzymes.

Case Study 2: Medicinal Chemistry Applications

In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their potential anti-cancer properties. Preliminary results indicate that these compounds may inhibit tumor cell proliferation by interfering with key metabolic pathways involved in cancer progression.

Applications in Scientific Research

This compound is utilized across various scientific fields:

  • Chemistry : As a building block for synthesizing complex organic molecules, including heterocycles and natural product analogs.
  • Biology : In the development of bioactive compounds aimed at studying enzyme inhibition and receptor binding.
  • Medicine : As an intermediate in synthesizing pharmaceutical agents targeting cancer and infectious diseases.
  • Industry : In producing agrochemicals, dyes, and specialty chemicals.

Data Table: Summary of Biological Activities

Activity Type Description Reference
Enzyme InhibitionCompounds exhibit varying degrees of inhibitory activity on specific enzymes.
Anti-cancer PropertiesDerivatives show potential to inhibit tumor cell proliferation.
Biochemical ProbingServes as a probe molecule in biochemical assays for enzyme kinetics studies.

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing 6-Chloro-2-fluoro-3-iodobenzaldehyde, and how can regioselectivity be controlled?

  • Methodological Answer :

  • Halogenation Sequence : Begin with a benzaldehyde precursor (e.g., 2-fluoro-3-methylbenzaldehyde) and perform sequential halogenation. Chlorination can be achieved using Cl2/FeCl3 under controlled temperatures (0–5°C). Iodination requires electrophilic substitution using I2/HIO3 in acetic acid at 60–80°C .
  • Regioselectivity : The fluorine atom at position 2 acts as a strong meta-directing group, favoring iodination at position 3. Use steric and electronic effects of substituents (e.g., methyl groups) to guide reaction pathways .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR can confirm substituent positions. The aldehyde proton appears as a singlet (~10 ppm), while aromatic protons show splitting patterns due to adjacent halogens .
  • X-ray Crystallography : Use SHELXL or SHELXS (single-crystal refinement) to resolve atomic positions and validate regiochemistry. For example, the iodine atom’s heavy atom effect enhances diffraction contrast .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C7H3ClFIO; theoretical 274.43 g/mol) .

Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : The iodine atom at position 3 acts as a superior leaving group compared to chlorine or fluorine. Use Pd(PPh3)4 as a catalyst with arylboronic acids in THF/H2O (3:1) at 80°C.
  • Electronic Effects : Fluorine’s electronegativity deactivates the ring, reducing unwanted side reactions. Chlorine at position 6 provides steric hindrance, directing coupling to position 3 .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) to model frontier molecular orbitals (FMOs). The LUMO is localized on the aldehyde group, making it susceptible to nucleophilic attack.
  • Reactivity Predictions : Use PubChem’s computed InChIKey (e.g., BIJQDOONYNJEHP-UHFFFAOYSA-N for analogs) to compare electrostatic potential maps and predict sites for electrophilic substitution .

Q. What strategies resolve contradictions in spectral data for halogenated benzaldehydes?

  • Methodological Answer :

  • Cross-Validation : Combine <sup>19</sup>F NMR (to confirm fluorine position) with X-ray crystallography. For example, conflicting NOE effects in <sup>1</sup>H NMR can be resolved via crystallographic data .
  • Isotopic Labeling : Synthesize <sup>13</sup>C-labeled derivatives to track carbon environments and verify substitution patterns .

Q. How can the biological activity of derivatives be systematically evaluated?

  • Methodological Answer :

  • In Vitro Assays : Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against E. coli and S. aureus. Derivatives with electron-withdrawing groups (e.g., –NO2) show enhanced activity .
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., thymidylate synthase). The iodine atom’s van der Waals radius improves binding affinity in hydrophobic pockets .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-2-fluoro-3-iodobenzaldehyde
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-fluoro-3-iodobenzaldehyde

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